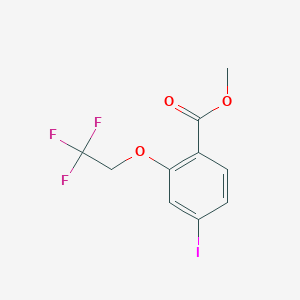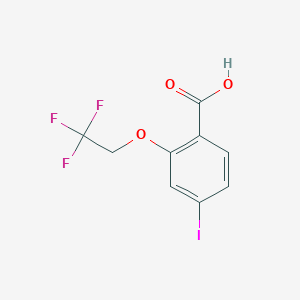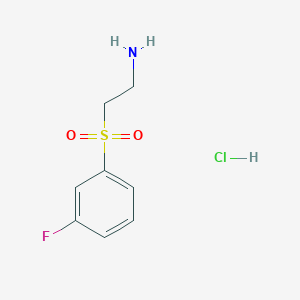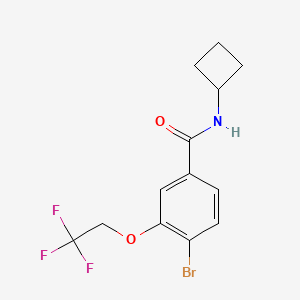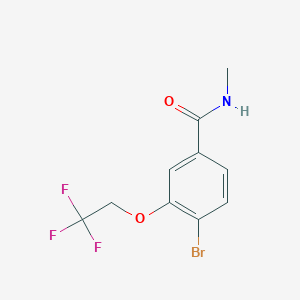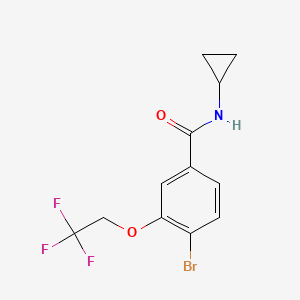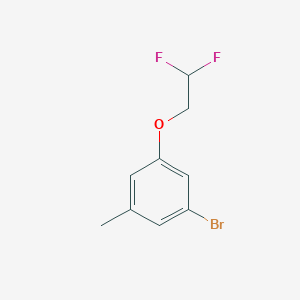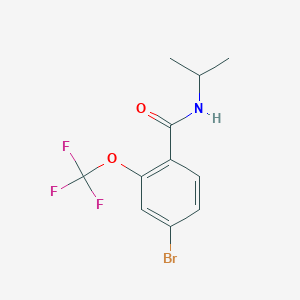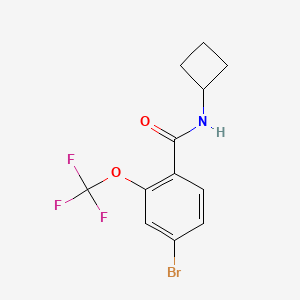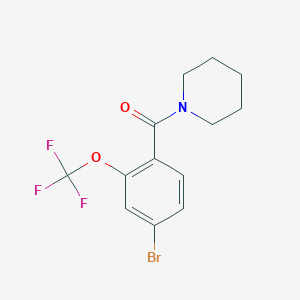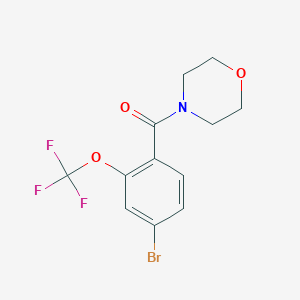
(4-Bromo-2-(trifluoromethoxy)phenyl)(pyrrolidin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Bromo-2-(trifluoromethoxy)phenyl)(pyrrolidin-1-yl)methanone is an organic compound that features a brominated phenyl ring substituted with a trifluoromethoxy group and a pyrrolidinyl methanone moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-2-(trifluoromethoxy)phenyl)(pyrrolidin-1-yl)methanone typically involves multi-step organic reactionsThe final step involves the attachment of the pyrrolidinyl methanone moiety through a substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps as those used in laboratory settings, scaled up to accommodate larger quantities. This would include the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity.
化学反应分析
Types of Reactions
(4-Bromo-2-(trifluoromethoxy)phenyl)(pyrrolidin-1-yl)methanone can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the functional groups.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include organometallic reagents, oxidizing agents, and reducing agents. Typical conditions involve the use of catalysts such as palladium in coupling reactions and controlled temperatures to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.
科学研究应用
Chemistry
In chemistry, (4-Bromo-2-(trifluoromethoxy)phenyl)(pyrrolidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules
Biology and Medicine
The compound’s potential biological activity makes it a candidate for drug discovery and development. Researchers are investigating its effects on various biological pathways and its potential as a therapeutic agent.
Industry
In the industrial sector, this compound can be used in the development of specialty chemicals and advanced materials. Its unique properties may contribute to the performance of products in fields such as electronics and coatings.
作用机制
The mechanism of action of (4-Bromo-2-(trifluoromethoxy)phenyl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s ability to penetrate biological membranes, while the pyrrolidinyl methanone moiety may interact with enzymes or receptors, modulating their activity .
相似化合物的比较
Similar Compounds
Compounds similar to (4-Bromo-2-(trifluoromethoxy)phenyl)(pyrrolidin-1-yl)methanone include:
- (4-Bromo-3-(trifluoromethyl)phenyl)(pyrrolidin-1-yl)methanone
- (4-Chloro-2-(trifluoromethoxy)phenyl)(pyrrolidin-1-yl)methanone
- (4-Bromo-2-(trifluoromethoxy)phenyl)(piperidin-1-yl)methanone
Uniqueness
The presence of both the bromine and trifluoromethoxy groups in this compound makes it unique compared to other similar compounds. These functional groups can significantly influence the compound’s reactivity and biological activity, making it a valuable target for further research.
属性
IUPAC Name |
[4-bromo-2-(trifluoromethoxy)phenyl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrF3NO2/c13-8-3-4-9(10(7-8)19-12(14,15)16)11(18)17-5-1-2-6-17/h3-4,7H,1-2,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWSDTBJFEIBTFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=C(C=C(C=C2)Br)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
